methyl 4-bromo-1,3-oxazole-5-carboxylate methyl 4-bromo-1,3-oxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1134560-77-2
VCID: VC11593221
InChI:
SMILES:
Molecular Formula: C5H4BrNO3
Molecular Weight: 206

methyl 4-bromo-1,3-oxazole-5-carboxylate

CAS No.: 1134560-77-2

Cat. No.: VC11593221

Molecular Formula: C5H4BrNO3

Molecular Weight: 206

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 4-bromo-1,3-oxazole-5-carboxylate - 1134560-77-2

Specification

CAS No. 1134560-77-2
Molecular Formula C5H4BrNO3
Molecular Weight 206

Introduction

Structural and Molecular Characteristics

Methyl 4-bromo-1,3-oxazole-5-carboxylate adopts a planar oxazole ring structure stabilized by aromaticity. Key structural features include:

  • Ring system: 1,3-oxazole (oxygen at position 1, nitrogen at position 3).

  • Substituents: Bromine at position 4 and a methyl ester (–COOCH₃) at position 5.

  • Bond angles: The N–C–O bond angle in the oxazole ring is approximately 110°, consistent with sp² hybridization .

The compound’s SMILES notation is COC(=O)C1=NC(=CO1)Br, and its InChIKey is HEJCRIKAZWKOIP-UHFFFAOYSA-N . X-ray crystallography data for the parent 4-bromo-1,3-oxazole-5-carboxylic acid confirms a planar geometry, with bond lengths of 1.36 Å (C–O) and 1.31 Å (C–N) .

Synthesis and Optimization

Regiocontrolled Lithiation-Bromination

The most reliable synthesis route involves regiocontrolled lithiation followed by bromination. Starting from methyl 1,3-oxazole-5-carboxylate, lithiation at position 4 using n-BuLi at –78°C generates a stabilized anion, which reacts with electrophilic bromine sources (e.g., Br₂ or N-bromosuccinimide) to yield the target compound . This method achieves ≥85% regioselectivity and scales to multigram quantities .

Reaction conditions:

  • Temperature: –78°C (lithiation), 0°C (quenching).

  • Solvent: Tetrahydrofuran (THF).

  • Yield: 70–80% after purification via silica gel chromatography .

Alternative Pathways

Alternative approaches include:

  • Cyclization of α-bromo-β-keto esters in the presence of ammonium acetate.

  • Pd-catalyzed cross-coupling of methyl 4-iodo-1,3-oxazole-5-carboxylate with bromine sources, though this method is less efficient (yields ≤50%) .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular weight206.00 g/molCalculated
Melting pointNot reported
Boiling point267.3±20.0 °C (predicted)
Density1.348±0.06 g/cm³ (predicted)
LogP0.67 (similar analog)
Vapor pressure0.0±0.6 mmHg at 25°C

The logP value suggests moderate lipophilicity, suitable for penetrating biological membranes . The low vapor pressure indicates limited volatility at room temperature .

Reactivity Profile

  • Nucleophilic substitution: The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .

  • Ester hydrolysis: Treatment with aqueous NaOH yields 4-bromo-1,3-oxazole-5-carboxylic acid, a precursor for amide coupling .

  • Electrophilic aromatic substitution: Limited due to electron-withdrawing effects of the ester and bromine groups.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 4-bromo-1,3-oxazole-5-carboxylate serves as a building block for:

  • α4β2-Nicotinic acetylcholine receptor agonists: Used in cognitive disorder therapeutics .

  • FPR1 receptor antagonists: Investigated for anti-inflammatory applications .

Material Science

The compound’s aromaticity and substituents make it a candidate for liquid crystal and coordination polymer synthesis .

ParameterValueSource
Flash point124.6±25.9 °C (similar analog)
Storage conditions–20°C, desiccated
ToxicityNot classified

While specific toxicity data are unavailable, analogs exhibit low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator